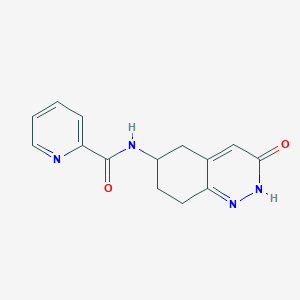

N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)picolinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)picolinamide” is a heterocyclic compound with potent biological properties. It is a synthetic analog of 5-oxo-hexahydroquinoline (5-oxo-HHQ), a biologically attractive fused heterocyclic core .

Synthesis Analysis

The synthesis of 5-oxo-HHQs, which are related to the compound , involves a type of multicomponent reaction (MCR) called the Hantzsch reaction. This reaction includes the cyclocondensation of an aldehyde, β-ketoester, 1,3-cyclohexanedione, and ammonia or ammonium acetate either in acetic acid or in refluxing ethanol .Applications De Recherche Scientifique

Catalytic Applications

- Picolinamide has been employed as a traceless directing group for the cobalt-catalyzed oxidative annulation of benzylamides with alkynes to synthesize isoquinolines. This method demonstrates good functional group tolerance, excellent regioselectivity, and uses oxygen as a terminal oxidant, highlighting its utility in synthesizing complex heterocyclic compounds (Chang-Sheng Kuai et al., 2017).

Inhibition and Protection Studies

- Picolinamide, identified as a strong inhibitor of poly (ADP-ribose) synthetase, protects against streptozotocin-induced depression of proinsulin synthesis and reduction of NAD content in pancreatic islets. This finding suggests picolinamide's potential in mitigating the effects of streptozotocin, a compound known for its diabetogenic effects (H. Yamamoto & H. Okamoto, 1980).

Fluorescence and Catalytic Activity

- Zn(II) complexes with quinoline supported amidate ligands, including picolinamide derivatives, have been synthesized and characterized. These complexes exhibit intense fluorescence bands and serve as efficient catalysts in various transesterification reactions. The study highlights the potential of picolinamide derivatives in catalysis and fluorescence-based applications (F. Rehman et al., 2019).

DNA Binding and Photocleavage

- Mixed ligand cobalt(II) picolinate complexes have been synthesized and characterized, demonstrating DNA binding and photocleavage activities. These complexes show potential for applications in biochemistry and molecular biology, such as DNA modification and analysis (Vitthal A Kawade et al., 2011).

Synthesis of Complex Molecules

- Cobalt-catalyzed direct C-H carbonylative synthesis of free (NH)-Indolo[1,2-a]quinoxalin-6(5H)-ones using picolinamide as a traceless directing group has been developed. This synthesis method showcases the role of picolinamide in facilitating the construction of complex molecular structures, potentially useful in pharmaceutical synthesis (Q. Gao et al., 2020).

Anticancer Activity

- Rhodium, iridium, and ruthenium half-sandwich picolinamide complexes have been prepared and show promising cytotoxicities against cancer cells. The study suggests that picolinamide complexes can be potent anticancer agents, with the potential for further development in cancer therapy (Zahra Almodares et al., 2014).

Mécanisme D'action

Target of Action

A similar compound, a hexahydroisoquinolin derivative, has been identified as an inhibitor of the histone lysine methyltransferase ezh2 . EZH2 plays a key role in cancer aggressiveness, metastasis, and poor prognosis .

Mode of Action

If we consider the similar compound that targets ezh2, it likely interacts with its target by binding to the active site, thereby inhibiting the enzyme’s activity . This results in changes in the methylation status of histones, which can affect gene expression.

Biochemical Pathways

Given the potential target of ezh2, it can be inferred that the compound may affect pathways related to histone methylation and gene expression . Changes in these pathways can have downstream effects on cell proliferation, differentiation, and survival.

Pharmacokinetics

A similar compound has been reported to have excellent pharmacokinetics in preclinical species . This suggests that N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)picolinamide might also have favorable ADME properties, potentially leading to good bioavailability.

Result of Action

If we consider the potential inhibition of ezh2, the compound could lead to changes in histone methylation status, affecting gene expression and potentially leading to altered cell behavior .

Propriétés

IUPAC Name |

N-(3-oxo-5,6,7,8-tetrahydro-2H-cinnolin-6-yl)pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O2/c19-13-8-9-7-10(4-5-11(9)17-18-13)16-14(20)12-3-1-2-6-15-12/h1-3,6,8,10H,4-5,7H2,(H,16,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZACQQNZNFTZKJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NNC(=O)C=C2CC1NC(=O)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

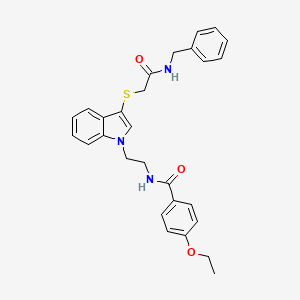

![1-(3,4-dimethylphenyl)-N-(2-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2831191.png)

![4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(5-chloro-2-methylphenyl)pyrrolidin-2-one](/img/structure/B2831193.png)

![1-[(2,6-Dimethylmorpholin-4-yl)methyl]cyclobutan-1-ol](/img/structure/B2831195.png)

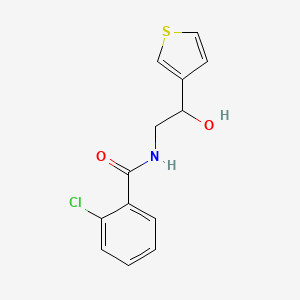

![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)thiophene-2-carboxamide](/img/structure/B2831201.png)

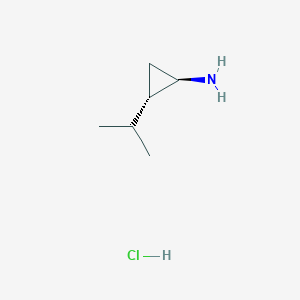

![(5S,6R)-1-oxaspiro[4.4]nonan-6-amine hydrochloride](/img/structure/B2831205.png)

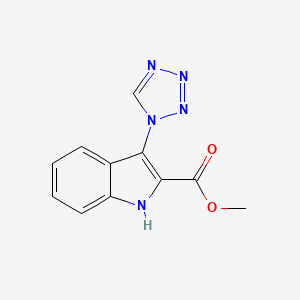

![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide](/img/structure/B2831207.png)

![2-{8,9-dimethoxy-2-methyl-5-oxo-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2831209.png)

![ethyl 5-[(2,6-diethylphenyl)carbamoylamino]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B2831211.png)